Methyl 3-(1H-pyrrol-2-yl)propanoate
Overview
Description
Methyl 3-(1H-pyrrol-2-yl)propanoate: is an organic compound with the molecular formula C8H11NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Mechanism of Action
Target of Action
The primary targets of Methyl 3-(1H-pyrrol-2-yl)propanoate are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
The pyrrole ring can participate in various chemical reactions, potentially influencing its interaction with its targets .
Biochemical Pathways
Pyrrole-containing compounds are known to be involved in a wide range of biological processes, suggesting that this compound could potentially affect multiple pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as suggested by its storage recommendation in an inert atmosphere at 2-8°C . Other factors such as pH, presence of other chemicals, and biological environment could also potentially influence its action and efficacy.
Biochemical Analysis
Biochemical Properties
It is known that pyrrole derivatives can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(1H-pyrrol-2-yl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(1H-pyrrol-2-yl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(1H-pyrrol-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed for substitution reactions.
Major Products Formed:
Oxidation: 3-(1H-pyrrol-2-yl)propanoic acid.
Reduction: 3-(1H-pyrrol-2-yl)propanol.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 3-(1H-pyrrol-2-yl)propanoate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of pyrrole derivatives with biological targets.
Medicine: Research into its potential therapeutic applications includes exploring its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
- Methyl 3-(2-pyrrolyl)propanoate
- 3-(1H-pyrrol-2-yl)propanoic acid
- 3-(1H-pyrrol-2-yl)propanol
Uniqueness: Methyl 3-(1H-pyrrol-2-yl)propanoate is unique due to its specific ester functional group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in applications where controlled hydrolysis or specific ester reactivity is desired.
Properties
IUPAC Name |
methyl 3-(1H-pyrrol-2-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-8(10)5-4-7-3-2-6-9-7/h2-3,6,9H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOXXEGSGUIRAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562819 | |
Record name | Methyl 3-(1H-pyrrol-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69917-80-2 | |
Record name | Methyl 3-(1H-pyrrol-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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